N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline
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Overview
Description
N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of aniline derivatives followed by coupling with pyridine-containing oxadiazole moieties. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The aromatic rings can participate in electrophilic substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aniline derivatives and oxadiazole-containing molecules, such as:
- N-(2-nitrophenyl)acetamide
- 4-nitroaniline
- Pyridine-2-carboxamide derivatives
Uniqueness
N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-14-6-8-16(9-7-14)15(2)24-18-11-10-17(13-20(18)27(28)29)22-25-21(26-30-22)19-5-3-4-12-23-19/h3-13,15,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHAPHIXVXFOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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